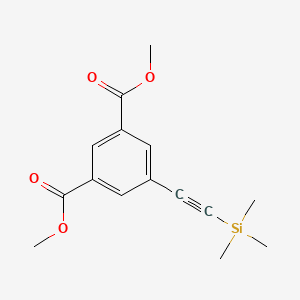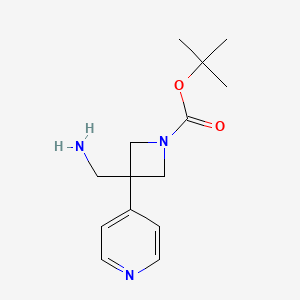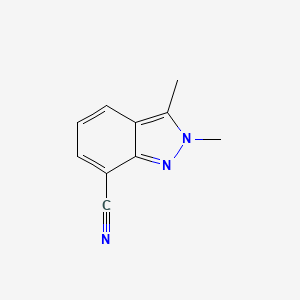![molecular formula C18H21N3O4S2 B2504009 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-37-6](/img/structure/B2504009.png)
2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a dimethylsulfamoyl group, a benzamido group, and a cyclopenta[b]thiophene core, making it a unique and potentially valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, including the formation of the cyclopenta[b]thiophene core and the subsequent attachment of the dimethylsulfamoyl and benzamido groups. The synthetic route typically starts with the preparation of the cyclopenta[b]thiophene core through a series of cyclization reactions. The dimethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the benzamido group through amide bond formation. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide or sulfonamide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down the amide or sulfonamide bonds, leading to the formation of corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving thiophene derivatives.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the dimethylsulfamoyl and benzamido groups may enhance its binding affinity and specificity, leading to the activation or inhibition of specific biological processes. The cyclopenta[b]thiophene core may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:
2-[4-(dimethylsulfamoyl)benzamido]-N-(pyridin-2-yl)benzamide: This compound shares the dimethylsulfamoyl and benzamido groups but has a different core structure, which may result in different chemical and biological properties.
Thiophene derivatives: Other thiophene derivatives may have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique properties and applications in various fields of research.
Propiedades
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-19-17(23)15-13-5-4-6-14(13)26-18(15)20-16(22)11-7-9-12(10-8-11)27(24,25)21(2)3/h7-10H,4-6H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSDCCOTGKFRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2503930.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
![5-Fluoro-n-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B2503935.png)
![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)


![N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2503943.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)

